Brevinin-1-RAB2 peptide precursor is part of the brevinin family of antimicrobial peptides, which are primarily derived from the skin secretions of amphibians. These peptides exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties. The brevinin-1 family is characterized by its relatively small size, typically comprising approximately 24 to 26 amino acids. The specific precursor for Brevinin-1-RAB2 has been identified through molecular cloning techniques and is noted for its potential therapeutic applications in treating bacterial infections.
Brevinin-1-RAB2 is sourced from the skin of certain frog species, particularly from the genus Odorrana. The identification of this peptide involves isolating cDNA sequences from the skin transcriptome of these amphibians, which allows researchers to deduce the amino acid sequences of the peptides produced.
Brevinin-1-RAB2 belongs to the broader category of antimicrobial peptides (AMPs), specifically classified under the brevinin-1 family. This classification is based on structural characteristics and biological functions. AMPs are known for their roles in innate immunity across various species, providing a first line of defense against pathogens.
The synthesis of Brevinin-1-RAB2 can be accomplished through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. This technique allows for the stepwise assembly of amino acids on a solid support, facilitating purification and characterization.
The molecular structure of Brevinin-1-RAB2 features a characteristic amphipathic helix configuration, which is crucial for its interaction with microbial membranes. The peptide typically contains both hydrophobic and hydrophilic regions that facilitate membrane disruption.
The amino acid sequence for Brevinin-1-RAB2 can be derived from its cDNA sequence, which has been analyzed and compared with other members of the brevinin family. Structural predictions indicate that it likely adopts an alpha-helical conformation in membrane-mimicking environments.
Brevinin-1-RAB2 undergoes several chemical interactions when introduced to bacterial membranes. The primary reaction involves binding to lipid components of the membrane, leading to pore formation and subsequent cell lysis.
The mechanism by which Brevinin-1-RAB2 exerts its antimicrobial effects involves several steps:
Experimental data suggest that Brevinin-1-RAB2 exhibits significant antibacterial activity against various pathogens, with minimum inhibitory concentrations demonstrating its potency.
Brevinin-1-RAB2 is typically a small peptide with a molecular weight ranging from 2500 to 3000 Daltons. Its solubility varies depending on environmental conditions but generally shows good solubility in aqueous solutions at physiological pH.
The chemical properties include:
Relevant analyses often involve circular dichroism spectroscopy to assess conformational changes in response to environmental factors.
Brevinin-1-RAB2 has several potential applications in scientific research and medicine:
Brevinin-1-RAB2 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of Odorrana andersonii (Golden crossband frog), a species inhabiting Southeast Asian rainforests [1] [5]. The Odorrana genus (formerly classified under Rana) exhibits remarkable species radiation, with over 50 species adapted to riparian ecosystems across China, Japan, and the Indochinese Peninsula. This ecological specialization has driven extensive diversification of AMPs like Brevinin-1-RAB2 as critical defense molecules against aquatic pathogens [5] [8]. Genomic analyses confirm that O. andersonii shares a recent common ancestor with O. grahami and O. schmackeri, species that also produce structurally homologous Brevinin-1 peptides (e.g., Brevinin-1GHa, Brevinin-1HS1) [5] [8]. The peptide precursor cDNA sequences reveal conserved signal peptides and acidic propiece domains across these species, indicating a shared genetic framework for Brevinin-1 biosynthesis [5] [10].
Table 1: Brevinin-1 Variants in Select Odorrana Species
Species | Peptide Variant | Sequence Length (aa) | Rana Box Motif | Isoelectric Point |
---|---|---|---|---|
O. andersonii | Brevinin-1-RAB2 | 23 | Cys¹⁸-(Xaa)₄-Lys²³-Cys²⁴ | 9.8 |
O. schmackeri | Brevinin-1HS1 | 24 | Cys¹⁸-(Xaa)₄-Lys²³-Cys²⁴ | 10.1 |
O. grahami | Brevinin-1GHa | 25 | Cys¹⁸-(Xaa)₄-Lys²³-Cys²⁴ | 9.5 |
H. rugulosus | Brevinin-1GHd | 25 | Cys¹⁸-(Xaa)₄-Lys²³-Cys²⁴ | 9.2 |
The Brevinin-1 subfamily represents one of the most diverse AMP groups in ranid frogs, with >350 isoforms documented globally [2] [9]. Brevinin-1-RAB2 (LPLIAGLAANFLPKLFCKITKKC) exemplifies characteristic features: a linear N-terminal helix (residues 1–13), a proline hinge (Pro¹⁴), and a C-terminal "Rana box" [1] [2]. While North American ranids (Lithobates) express only Brevinin-1-like peptides (e.g., "ranalexins"), Eurasian genera (Odorrana, Pelophylax) exhibit expansive Brevinin-1 radiation driven by repeated gene duplication events [7] [10]. Latitudinal genetic diversity studies reveal higher allelic heterogeneity in tropical Odorrana populations compared to temperate Rana temporaria, suggesting climate-mediated selective pressures [10]. Functional diversification is evident in residue substitutions at positions 9, 18, 23, and 24: Brevinin-1-RAB2 conserves Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴, while isoforms like Brevinin-1GHd (from Hoplobatrachus rugulosus) show Val⁹ substitutions enhancing LPS binding [3] [8]. Such variations underpin species-specific antimicrobial spectra, with hydrophobic residue density correlating with Gram-negative bactericidal activity [2] [9].
The Rana box (Cys¹⁸-(Xaa)₄-Lys²³-Cys²⁴) forms a disulfide-bridged heptapeptide ring critical for structural stability in >80% of Brevinin-1 peptides [2] [4]. Despite low overall sequence conservation (<30% identity across isoforms), the Rana box is retained in Brevinin-1-RAB2 and most Odorrana homologs due to selective constraints [2] [10]. Phylogenetic analyses indicate this motif arose early in ranid evolution, preceding the Odorrana-Pelophylax divergence ~40 MYA [9] [10]. Functional studies, however, reveal paradoxical roles:
Positive selection signatures (dN/dS > 1) at residues flanking the Rana box suggest co-evolution with pathogen membranes [10]. Nevertheless, truncated isoforms like Brevinin-1BYa (from R. boylii) demonstrate that C-terminal amidation can functionally substitute for the Rana box in some ecological contexts [9].
Table 2: Evolutionary Conservation Metrics of Brevinin-1 Domains
Structural Domain | Conservation Rate (%) | dN/dS Ratio | Key Invariant Residues | Functional Impact of Mutations |
---|---|---|---|---|
N-terminal helix (1-13) | 18-32 | 2.1 | Leu², Phe⁵, Leu⁷ | >90% loss of bactericidal activity |
Proline hinge (14) | 89 | 0.3 | Pro¹⁴ | Disrupted membrane insertion |
Rana box (18-24) | 95 | 1.8 | Cys¹⁸, Cys²⁴ | Reduced thermal stability |
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